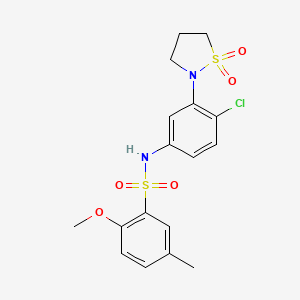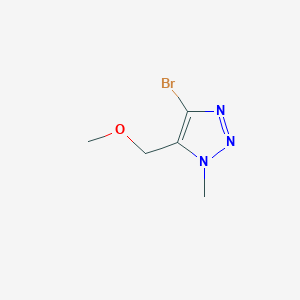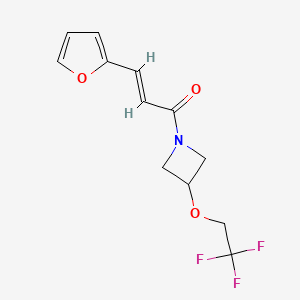![molecular formula C15H19N3 B2623227 1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole CAS No. 1071993-26-4](/img/structure/B2623227.png)
1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole
説明
The compound “1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
科学的研究の応用
5-HT4 Receptor Ligand Applications
1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole and its derivatives, such as BIMU 1 and BIMU 8, have been studied for their activity at the 5-HT4 receptor. These compounds have shown potent agonistic activity in the rat oesophagus, indicating potential applications in gastrointestinal motility disorders (Baxter & Clarke, 1992).
Pharmacological and Structural Studies
Several studies have been conducted to synthesize and evaluate the structure, conformation, and pharmacological properties of benzimidazole, thiazole, and benzothiazole carbamates derived from this compound. These studies provide insights into the potential medicinal applications of these compounds in areas such as serotonin activity and analgesic effects (Iriepa & Bellanato, 2011).
Memory and Cognitive Function Enhancement
Itasetron (DAU 6215), a derivative of this compound, has been observed to improve memory abilities in aged rats, suggesting a potential role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).
DNA Topoisomerase I Inhibitor Applications
Certain 1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, indicating potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Muscarinic Activities
Compounds derived from this compound have been synthesized and evaluated for muscarinic activities, suggesting potential use in neurological and cognitive disorders (Wadsworth et al., 1992).
将来の方向性
The future directions for the research and development of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, this compound could potentially have interesting biological activities that could be explored in future research.
作用機序
Target of Action
Compounds with similar structures, such as those containing the 8-azabicyclo[321]octane scaffold, are known to interact with various biological targets .
Mode of Action
It is known that compounds with similar structures can inhibit certain enzymes, such as n-acylethanolamine-hydrolyzing acid amidase (naaa), in the low nanomolar range .
Biochemical Pathways
Compounds with similar structures, such as tropane alkaloids, are known to display a wide array of interesting biological activities .
Pharmacokinetics
It is known that compounds with similar structures can have various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures can have various biological effects, such as inhibiting certain enzymes .
Action Environment
It is known that environmental factors can influence the action of compounds with similar structures .
特性
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-10-16-14-4-2-3-5-15(14)18(10)13-8-11-6-7-12(9-13)17-11/h2-5,11-13,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOIXDGNKKASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)
![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)
![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)
![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)
![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)


![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)


